Methyl 3-amino-2-hydroxy-4-methylpentanoate
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Overview
Description
Methyl 3-amino-2-hydroxy-4-methylpentanoate is a chemical compound with the molecular formula C7H15NO3 It is a derivative of pentanoic acid and is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-hydroxy-4-methylpentanoate typically involves the esterification of 3-amino-2-hydroxy-4-methylpentanoic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques would be tailored to the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-hydroxy-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-amino-2-oxo-4-methylpentanoate.
Reduction: Formation of 3-amino-2-hydroxy-4-methylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-2-hydroxy-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. It may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-hydroxy-4-methylpentanoate: Similar structure but with different positioning of functional groups.
Methyl 2-hydroxy-4-methylpentanoate: Lacks the amino group, affecting its reactivity and applications.
Methyl 3-amino-2-hydroxy-4-methylvalerate: Another structural isomer with distinct properties.
Uniqueness
Methyl 3-amino-2-hydroxy-4-methylpentanoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential applications. Its combination of an amino group, hydroxyl group, and ester group makes it versatile for various synthetic and research purposes.
Properties
Molecular Formula |
C7H15NO3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
methyl 3-amino-2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C7H15NO3/c1-4(2)5(8)6(9)7(10)11-3/h4-6,9H,8H2,1-3H3 |
InChI Key |
FERCUSALTMWCBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(=O)OC)O)N |
Origin of Product |
United States |
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